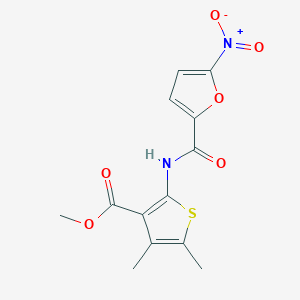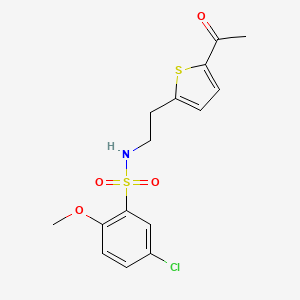![molecular formula C21H22N4O4 B2503491 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 921574-18-7](/img/structure/B2503491.png)
2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide, is a complex molecule that may be related to the class of compounds known as acetamides, which have been studied for their potential as ligands for the Peripheral Benzodiazepine Receptor (PBR). These compounds have been shown to have a variety of biological activities, including the modulation of steroid biosynthesis in certain cell types .
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the introduction of various substituents to the core structure to investigate their effects on biological activity and receptor affinity. For instance, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides has been reported, with a focus on the variability of substituents at the 3-position of the acetamide moiety . Similarly, the preparation of N,N-diethyl-(2-arylpyrazolo[1,5-a]pyrimidin-3-yl)acetamides followed a novel synthetic method, suggesting that the synthesis of the compound would also require careful consideration of the substituents and their placement on the pyrimidine moiety .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their interaction with PBR. The crystal structures of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, have shown a folded conformation around the methylene carbon atom of the thioacetamide bridge. This conformation is stabilized by intramolecular hydrogen bonding, which is likely to be an important factor in the binding affinity and selectivity of these compounds .
Chemical Reactions Analysis
While the specific chemical reactions of 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide are not detailed in the provided papers, the general reactivity of acetamide derivatives can be inferred. These compounds may undergo reactions typical of amides, such as hydrolysis, and their substituents may participate in various chemical transformations that can affect their biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of intramolecular hydrogen bonds, as seen in related compounds, can affect these properties by stabilizing certain conformations. Additionally, the substituents on the pyrimidine moiety can influence the overall polarity and, consequently, the solubility and pharmacokinetic profile of these compounds .
Scientific Research Applications
Chemical Variability and Properties
Pyridopyrimidinones and pyranopyrimidines, as related structures, exhibit a wide range of chemical properties and biological activities. These compounds are valuable in the development of medicinal and pharmaceutical agents due to their bioavailability and synthetic applicability. For instance, the pyranopyrimidine core is a crucial precursor in pharmaceutical industries, demonstrating broad synthetic applications and significant bioavailability. The investigation into these compounds underscores the importance of hybrid catalysts in synthesizing various derivatives, which further highlights their versatility in drug development and other chemical syntheses (Parmar et al., 2023).
Biological and Electrochemical Activities
Compounds containing pyrido[3,2-d]pyrimidine structures are noted for their spectroscopic properties, structures, magnetic properties, and notably, their biological and electrochemical activities. The literature review reveals a spectrum of activities ranging from antimicrobial to anticancer properties, emphasizing the potential for novel drug development. For example, pyrrolobenzimidazoles, which share a structural motif with the query compound, have been discussed for their design, chemistry, cytotoxicity, and antitumor activity, presenting a promising class of antitumor agents with significant advantages over existing therapies (Skibo, 1998).
Advanced Oxidation Processes
The relevance of advanced oxidation processes (AOPs) in treating compounds, including pyrimidine derivatives, showcases the environmental aspect of their study. These processes are crucial for removing recalcitrance compounds from the environment, demonstrating the environmental impact and the necessity for sustainable chemistry practices (Qutob et al., 2022).
Antimicrobial Activity
The antimicrobial properties of compounds structurally related to pyrido[3,2-d]pyrimidines, such as p-Cymene, illustrate the broad applicability of these compounds in healthcare. This highlights the ongoing need for new substances with antimicrobial properties to address global health challenges, including antimicrobial resistance (Marchese et al., 2017).
properties
IUPAC Name |
2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c26-18(23-12-16-8-5-11-29-16)14-24-17-9-4-10-22-19(17)20(27)25(21(24)28)13-15-6-2-1-3-7-15/h1-4,6-7,9-10,16H,5,8,11-14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQWONHDOYVPNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-chlorophenyl)methyl]-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2503410.png)
![N'-(3,4-Dimethylphenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2503412.png)





![2-((4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B2503422.png)
![(5R,7S)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2503423.png)
![(Z)-ethyl 2-((4-bromobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2503424.png)


